(Des-Thr5)-Glucagon Trifluoroacetate is a synthetic peptide derivative of glucagon, a hormone that plays a crucial role in glucose metabolism. This compound is characterized by the removal of the threonine residue at position 5 and the addition of a trifluoroacetate group, which enhances its stability and bioavailability. As a result, it has become an important tool in biochemical and pharmacological research, particularly in studies related to diabetes and metabolic disorders.
The synthesis of (Des-Thr5)-Glucagon Trifluoroacetate typically employs solid-phase peptide synthesis (SPPS). This method involves several key steps:
In industrial settings, automated peptide synthesizers are utilized to enhance consistency and efficiency, allowing for high-throughput production while maintaining purity standards .
The molecular structure of (Des-Thr5)-Glucagon Trifluoroacetate can be represented as follows:
The structural modifications include the absence of the threonine side chain at position 5, which alters its interaction with glucagon receptors compared to native glucagon .
(Des-Thr5)-Glucagon Trifluoroacetate can participate in several chemical reactions:
The reactions can yield oxidized or reduced forms of the peptide and various analogs with substituted amino acids, expanding its utility in research applications .
The mechanism of action for (Des-Thr5)-Glucagon Trifluoroacetate involves its interaction with glucagon receptors located on target cells. Upon binding to these receptors, the compound activates intracellular signaling pathways that regulate glucose metabolism. The modifications made to the peptide enhance its stability and receptor affinity, resulting in more potent biological effects compared to native glucagon .
(Des-Thr5)-Glucagon Trifluoroacetate has diverse applications in scientific research:
Glucagon, a 29-amino acid peptide hormone secreted by pancreatic α-cells, plays a pivotal role in glucose homeostasis by stimulating hepatic glycogenolysis and gluconeogenesis. Its therapeutic potential in hypoglycemia and metabolic disorders has driven extensive engineering efforts to overcome inherent limitations like rapid proteolytic degradation, poor solubility, and receptor selectivity issues [4] [8]. Early glucagon analogs focused on N-terminal modifications (e.g., His¹ substitutions) to enhance metabolic stability, while C-terminal alterations addressed solubility and aggregation tendencies [6] [8]. The evolution accelerated with insights from glucagon-like peptide-1 (GLP-1) engineering, where strategic residue deletions and non-natural amino acid incorporations markedly improved pharmacokinetics. For instance, Aib² (α-aminoisobutyric acid) substitutions in GLP-1 analogs conferred DPP-4 resistance and amplified cAMP signaling potency by 1,000-fold [1]. Similarly, glucagon derivatives like [Des-His¹]-Glucagon were designed to probe receptor-binding domains, revealing that the N-terminus governs agonist efficacy [8]. These efforts established a framework for targeted deletions, such as Thr⁵ removal, to refine glucagon’s therapeutic profile.
Table 1: Key Milestones in Glucagon Peptide Engineering
Analog | Modification | Primary Objective | Outcome |
---|---|---|---|
[Des-His¹]-Glucagon | His¹ deletion | Receptor binding analysis | Reduced agonist activity; antagonist probe |
Ala²-substituted analogs | Aib² incorporation | Protease resistance | Enhanced in vivo stability |
Phe⁶-fluorinated analogs | Phe(2-F)⁶ substitution | SAR optimization | 5-fold potency increase in GLP-1R agonists |
(Des-Thr⁵)-Glucagon | Thr⁵ deletion | Helical stability & solubility | Reduced aggregation |
The Thr⁵ residue occupies a critical position within glucagon’s N-terminal helix (residues 1–12), which directly engages the receptor’s transmembrane domain. Deletion of Thr⁵ disrupts local hydrogen-bonding networks, altering secondary structure dynamics. As evidenced by NMR studies, Thr⁵ forms intra-residue H-bonds with Ser² and Gln³ (e.g., Thr⁵-HN to Gln³-HB, distance: 2.0–2.5 Å), stabilizing the helical conformation essential for receptor activation [7]. Removal of this residue:
Table 2: Impact of Thr⁵ Deletion on Glucagon Properties
Property | Native Glucagon | (Des-Thr⁵)-Glucagon |
---|---|---|
Aggregation Tendency | High (fibrils in >1 mg/mL) | Low (stable up to 5 mg/mL) |
Receptor EC₅₀ | 1.0 nM | 15 nM |
α-Helicity (CD, %) | 45% | 38% |
Solubility (PBS, mg/mL) | 0.7 | 1.2 |
Trifluoroacetate (TFA) is the counterion of choice for (Des-Thr⁵)-Glucagon due to its dual role in purification and stability enhancement. During solid-phase peptide synthesis (SPPS), TFA serves as:
However, TFA’s non-physiological nature necessitates rigorous removal (to <50 ppm) for in vivo applications. Residual TFA may alter cellular uptake kinetics or induce trifluoroacetylation of lysine residues. Despite this, TFA remains preferred over acetate or hydrochloride for its superior purification efficiency and minimal impact on bioactivity post-removal [2] [6].
Table 3: Counterion Comparison for Peptide Formulations
Counterion | pKa | Purification Efficiency | Residual Limits | Impact on Stability |
---|---|---|---|---|
Trifluoroacetate | 0.5 | Excellent | <50 ppm | Enhances solubility |
Acetate | 4.76 | Moderate | <1,000 ppm | May promote aggregation |
Hydrochloride | -7 | Good | <100 ppm | Corrosive to equipment |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9